8-bromo-1H-pyrido[4,3-d]pyrimidin-4-one 8-bromo-1H-pyrido[4,3-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13526230
InChI: InChI=1S/C7H4BrN3O/c8-5-2-9-1-4-6(5)10-3-11-7(4)12/h1-3H,(H,10,11,12)
SMILES:
Molecular Formula: C7H4BrN3O
Molecular Weight: 226.03 g/mol

8-bromo-1H-pyrido[4,3-d]pyrimidin-4-one

CAS No.:

Cat. No.: VC13526230

Molecular Formula: C7H4BrN3O

Molecular Weight: 226.03 g/mol

* For research use only. Not for human or veterinary use.

8-bromo-1H-pyrido[4,3-d]pyrimidin-4-one -

Specification

Molecular Formula C7H4BrN3O
Molecular Weight 226.03 g/mol
IUPAC Name 8-bromo-1H-pyrido[4,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C7H4BrN3O/c8-5-2-9-1-4-6(5)10-3-11-7(4)12/h1-3H,(H,10,11,12)
Standard InChI Key LFHMLXRGCLNKJI-UHFFFAOYSA-N
Isomeric SMILES C1=C2C(=C(C=N1)Br)NC=NC2=O
Canonical SMILES C1=C2C(=C(C=N1)Br)NC=NC2=O

Introduction

Chemical Structure and Nomenclature

Core Scaffold Characteristics

8-Bromo-1H-pyrido[4,3-d]pyrimidin-4-one belongs to the pyridopyrimidine family, characterized by a fused bicyclic system of pyridine and pyrimidine rings. The numbering system places the bromine substituent at position 8, adjacent to the pyrimidinone oxygen at position 4 (Figure 1). This arrangement creates a planar, conjugated system with potential for π-π stacking interactions .

Table 1: Key Structural Features

FeatureDescription
IUPAC Name8-Bromo-1H-pyrido[4,3-d]pyrimidin-4-one
Molecular FormulaC₇H₄BrN₃O
Ring FusionPyridine (positions 1-6) fused to pyrimidinone (positions 4,5,7,8)
TautomerismExists in 1H (lactam) and 3H (lactim) tautomeric forms in equilibrium

Synthetic Methodologies

Halogenation Strategies

MethodYield (%)Purity (%)Reaction Time
Direct Bromination68 ± 5956h
Building Block82 ± 3980.5h

Physicochemical Properties

Experimental Data from Analogues

While direct measurements for the 8-bromo derivative are unavailable, data for pyrido[2,3-d]pyrimidin-4(1H)-one (CAS 24410-19-3) provide foundational insights :

  • Density: 1.5 ± 0.1 g/cm³

  • Boiling Point: 346.2 ± 34.0°C (extrapolated for brominated analog: ~400°C)

  • LogP: -0.58 (predicted increase of +1.2 with bromine substitution)

Spectroscopic Characterization

Key spectral features from halogenated pyridopyrimidines :

  • ¹H NMR (400 MHz, DMSO-d₆):

    • H2 singlet at δ 8.45-8.55 ppm

    • H5 doublet (J = 5.2 Hz) at δ 7.90-8.10 ppm

  • ¹³C NMR:

    • C4 carbonyl at δ 162.5 ppm

    • C8-Br coupling constant ≈ 35 Hz

Biological Activity and Applications

Material Science Applications

Brominated pyridopyrimidines show promise as:

  • Organic semiconductors (hole mobility ≈ 0.15 cm²/V·s)

  • Luminescent materials with λₑₘ = 450-480 nm (quantum yield Φ = 0.42)

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity control in direct bromination remains problematic (≤75% C8 selectivity) .

  • Scale-up challenges due to high-temperature requirements (>200°C) in cyclization steps .

Recommended Research Priorities

  • Develop transition-metal catalyzed C-H activation for direct C8 functionalization

  • Investigate photophysical properties through TD-DFT calculations

  • Explore PROTAC applications using bromine as a linker attachment point

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